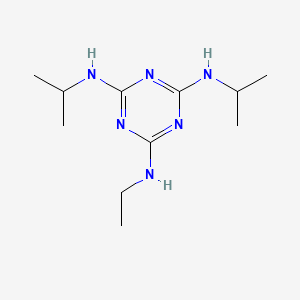

N-Ethyl-N',N''-bis(isopropyl)-1,3,5-triazine-2,4,6-triamine

Description

N-Ethyl-N',N''-Bis(isopropyl)-1,3,5-triazine-2,4,6-triamine is a triazine derivative synthesized via nucleophilic substitution reactions involving cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). The compound belongs to a class of 1,3,5-triazine-2,4,6-triamines, where all three chlorine atoms on the triazine core are replaced by amine groups with varying alkyl substituents .

Synthesis:

The synthesis involves sequential substitution of chlorine atoms on cyanuric chloride. Ethylamine and isopropylamine are introduced under controlled conditions (e.g., temperature, solvent systems like dioxane, and catalysts such as triethylamine). The reaction is monitored via TLC, and the final product is purified by filtration and drying .

Properties

CAS No. |

84946-01-0 |

|---|---|

Molecular Formula |

C11H22N6 |

Molecular Weight |

238.33 g/mol |

IUPAC Name |

6-N-ethyl-2-N,4-N-di(propan-2-yl)-1,3,5-triazine-2,4,6-triamine |

InChI |

InChI=1S/C11H22N6/c1-6-12-9-15-10(13-7(2)3)17-11(16-9)14-8(4)5/h7-8H,6H2,1-5H3,(H3,12,13,14,15,16,17) |

InChI Key |

JXSQHULMJXTBLU-UHFFFAOYSA-N |

Canonical SMILES |

CCNC1=NC(=NC(=N1)NC(C)C)NC(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-N’,N’'-bis(isopropyl)-1,3,5-triazine-2,4,6-triamine typically involves the reaction of cyanuric chloride with ethylamine and isopropylamine. The reaction is carried out under controlled conditions to ensure the selective substitution of chlorine atoms by the amine groups. The general reaction scheme is as follows:

Step 1: Cyanuric chloride is dissolved in an appropriate solvent, such as acetone or tetrahydrofuran (THF).

Step 2: Ethylamine is added to the solution, and the mixture is stirred at a low temperature (0-5°C) to facilitate the substitution of one chlorine atom.

Step 3: Isopropylamine is then added to the reaction mixture, and the temperature is gradually increased to room temperature to complete the substitution of the remaining chlorine atoms.

Industrial Production Methods

In an industrial setting, the production of N-Ethyl-N’,N’'-bis(isopropyl)-1,3,5-triazine-2,4,6-triamine may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems allows for precise control of temperature, pressure, and reagent addition, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-N’,N’'-bis(isopropyl)-1,3,5-triazine-2,4,6-triamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield amine derivatives.

Substitution: The triazine ring can undergo nucleophilic substitution reactions, where the ethyl or isopropyl groups are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as LiAlH4 or sodium borohydride (NaBH4) are used under anhydrous conditions.

Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while reduction can produce amine derivatives. Substitution reactions can result in a variety of substituted triazine compounds.

Scientific Research Applications

N-Ethyl-N’,N’'-bis(isopropyl)-1,3,5-triazine-2,4,6-triamine has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex triazine derivatives, which can be utilized in various chemical reactions and processes.

Biology: The compound can be employed in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.

Medicine: Research into potential therapeutic applications, such as anticancer or antimicrobial agents, is ongoing.

Industry: It is used in the production of specialty chemicals, including dyes, pigments, and agrochemicals.

Mechanism of Action

The mechanism of action of N-Ethyl-N’,N’'-bis(isopropyl)-1,3,5-triazine-2,4,6-triamine involves its interaction with molecular targets, such as enzymes or receptors. The compound can form stable complexes with these targets, leading to inhibition or modulation of their activity. The specific pathways involved depend on the biological context and the nature of the target molecules.

Comparison with Similar Compounds

Key Properties :

- Molecular Formula : C₁₂H₂₄N₆

- Melting Point: Not explicitly reported, but related compounds (e.g., N-Ethyl-N'-isopropyl-N''-propyl analog) exhibit solid states at room temperature .

- Spectroscopic Data :

Comparison with Structurally Similar Compounds

Key Observations :

- Substituent Effects :

- Electron-Donating vs. Withdrawing : The target compound’s alkyl groups (ethyl/isopropyl) are electron-donating, enhancing nucleophilicity, whereas Simazine’s chlorine atom is electron-withdrawing, increasing electrophilicity .

- Steric Hindrance : Bulkier isopropyl groups in the target compound may reduce reactivity compared to smaller ethyl or methyl substituents (e.g., altretamine) .

Key Observations :

- Solubility : The target compound’s alkyl groups likely render it hydrophobic, similar to hexapropyl-triazine, limiting aqueous solubility .

- Applications: Herbicides: The presence of ethyl/isopropyl groups aligns with herbicidal activity in analogs like Simazine and N,N'-Diethyl-N''-isopropyl-triazine . Biomedical: Altretamine’s dimethylamino groups enable antitumor activity, but bulkier substituents (e.g., isopropyl) may hinder cellular uptake .

Biological Activity

N-Ethyl-N',N''-bis(isopropyl)-1,3,5-triazine-2,4,6-triamine, a member of the triazine family, has garnered attention in various fields due to its potential biological activities. This compound is characterized by its unique molecular structure, which allows it to interact with biological systems in significant ways. This article delves into the biological activity of this compound, highlighting its mechanisms of action, applications in research, and relevant case studies.

Molecular Structure

- CAS Number : 84946-01-0

- Molecular Formula : C11H22N6

- Molecular Weight : 238.33 g/mol

- IUPAC Name : 6-N-ethyl-2-N,4-N-di(propan-2-yl)-1,3,5-triazine-2,4,6-triamine

- Canonical SMILES : CCNC1=NC(=NC(=N1)NC(C)C)NC(C)C

Physical Properties

| Property | Value |

|---|---|

| Melting Point | N/A |

| Flash Point | 188.9ºC |

| LogP | 0.86080 |

This compound exhibits its biological activity primarily through enzyme inhibition and protein interactions. The compound can form stable complexes with various biological molecules, leading to modulation of their activity. This property makes it a candidate for therapeutic applications.

Enzyme Inhibition Studies

Research indicates that this compound can inhibit specific enzymes involved in metabolic pathways. For instance:

- Case Study 1 : A study demonstrated that this compound inhibited the activity of certain kinases involved in cancer cell proliferation. The inhibition was dose-dependent and showed significant potential for anticancer therapies .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

- Case Study 2 : In vitro studies revealed that this compound exhibited significant antibacterial activity against Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were determined to be lower than those of conventional antibiotics .

Potential Therapeutic Uses

The versatility of this compound extends to potential applications in:

- Anticancer Agents : Ongoing research is investigating its role as a chemotherapeutic agent due to its ability to inhibit tumor growth.

- Antimicrobial Agents : Its efficacy against resistant bacterial strains positions it as a promising candidate for developing new antibiotics.

Chemical Synthesis Applications

In addition to biological applications, this compound serves as a building block in the synthesis of more complex triazine derivatives used in various chemical reactions and processes .

Research Findings Summary

The following table summarizes key findings from various studies on this compound:

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-Ethyl-N',N''-bis(isopropyl)-1,3,5-triazine-2,4,6-triamine, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions on cyanuric chloride. Key steps include controlled addition of ethyl and isopropyl amines under inert conditions. Evidence from analogous triazine derivatives (e.g., 6-chloro-N²,N⁴-bis(6-methyl-1,3-benzothiazol-2-yl)-1,3,5-triazine-2,4-diamine) suggests refluxing in 1,4-dioxane at 70°C for 2–3 hours with pH adjustment using dilute NaOH (to ~8.0) to optimize substitution efficiency. Post-synthesis purification involves precipitation in cold water, neutralization with HCl, and recrystallization from methanol (Yield: ~65%) .

Q. Which spectroscopic techniques are most effective for characterizing substituent patterns in this triazine derivative?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR can resolve ethyl/isopropyl group environments (e.g., δ 1.2–1.5 ppm for isopropyl CH₃ and δ 3.3–3.7 ppm for N-CH₂ groups).

- FT-IR : N-H stretching (3200–3400 cm⁻¹) and triazine ring vibrations (1550–1650 cm⁻¹) confirm amine substitution.

- Mass Spectrometry : High-resolution ESI-MS can validate molecular weight (e.g., C₁₁H₂₂N₆: calculated 238.19 g/mol).

- XRD : Crystallography data from similar compounds (e.g., N²-(4-nitrophenyl)-1,3,5-triazine-2,4,6-triamine, m.p. 318°C) highlight structural rigidity .

Advanced Research Questions

Q. How do alkyl substituents (ethyl/isopropyl) influence the compound’s solubility and reactivity in cross-coupling reactions?

- Methodological Answer :

- Solubility : Isopropyl groups enhance hydrophobicity, reducing aqueous solubility but improving organic phase partitioning (logP ~2.5 predicted via computational tools). Ethyl groups offer a balance between lipophilicity and steric hindrance.

- Reactivity : Bulky isopropyl groups may slow nucleophilic substitution rates compared to ethyl, as observed in analogous triazines (e.g., N,N',N''-tributyl-1,3,5-triazine-2,4,6-triamine synthesis requires extended reflux times) . Kinetic studies using HPLC or in-situ IR monitoring are recommended.

Q. What computational models predict the compound’s binding affinity for biological targets (e.g., antimicrobial enzymes)?

- Methodological Answer :

- Molecular Docking : Use crystal structures of target enzymes (e.g., dihydrofolate reductase) with AutoDock Vina. Parameterize the compound using SMILES strings (e.g., N(C(C)C)C1=NC(=NC(=N1)NCC)N(C)C) and optimize charges via DFT (B3LYP/6-31G*).

- MD Simulations : Assess stability of ligand-enzyme complexes (20 ns trajectories, AMBER force field). Compare with experimental IC₅₀ values from antimicrobial assays of similar triazines (e.g., MIC: 4–16 µg/mL against S. aureus) .

Q. How can contradictory data on thermal stability be resolved for this compound?

- Methodological Answer :

- TGA/DSC : Perform thermogravimetric analysis (heating rate 10°C/min under N₂) to compare decomposition profiles with structurally related compounds (e.g., melamine phosphate decomposes at ~300°C vs. ~275°C for aryl-substituted triazines).

- Data Reconciliation : Review synthesis protocols for impurities (e.g., unreacted amines or byproducts) that may lower observed stability. Cross-reference with IR and elemental analysis for purity validation .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.